Lactulose-13C12
Description
Rationale for Utilizing Lactulose-13C12 as a Molecular Probe
The utility of this compound as a molecular probe stems from the distinct physiological handling of the lactulose (B1674317) molecule combined with the traceability of the Carbon-13 label. Lactulose is a synthetic disaccharide composed of fructose (B13574) and galactose, which is not hydrolyzed by human intestinal enzymes and is poorly absorbed in the small intestine. nih.govresearchgate.net Consequently, it travels largely intact through the upper gastrointestinal tract to the colon. nih.gov
Once in the colon, lactulose is fermented by the resident gut microbiota into short-chain fatty acids, such as lactic acid, acetic acid, and formic acid, along with gases like hydrogen (H₂) and carbon dioxide (CO₂). nih.govdrugbank.com When this compound is used, the carbon dioxide produced by this fermentation is labeled with Carbon-13 (¹³CO₂). This ¹³CO₂ is absorbed into the bloodstream, transported to the lungs, and subsequently exhaled.
This process forms the basis of the ¹³C-Lactulose breath test, a non-invasive method for measuring the oro-cecal transit time (OCTT)—the time it takes for ingested material to travel from the mouth to the cecum (the beginning of the large intestine). nih.govnih.gov By collecting breath samples at regular intervals after ingestion of this compound and measuring the ratio of ¹³CO₂ to ¹²CO₂, researchers can pinpoint the moment the labeled substrate reaches the colonic bacteria and fermentation begins. nih.gov The time from ingestion to the first significant rise in exhaled ¹³CO₂ provides a direct and reliable measure of OCTT. nih.govnih.gov This makes this compound an ideal probe for investigating gastrointestinal motility in both clinical and research settings. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Empirical Formula | ¹³C₁₂H₂₂O₁₁ |
| Molecular Weight | 354.21 g/mol |
| Isotopic Purity | ≥98 atom % ¹³C |
| Physical Form | Solid |
| Melting Point | ~169 °C (decomposes) |
| Mass Shift | M+12 |
Data sourced from Sigma-Aldrich product specifications. sigmaaldrich.com
Table 2: Research Findings from a ¹³C-Acetate and Lactulose Breath Test Study
| Parameter | Observation | Time Frame |
|---|---|---|
| Gastric Emptying (¹³CO₂ Peak) | Peak enrichment values reached | 60-80 minutes |
| Oro-cecal Transit (H₂ Peak) | Onset of hydrogen enrichment in breath | 90-110 minutes |
This table summarizes findings from a study combining a ¹³C-acetate breath test for gastric emptying with a lactulose hydrogen breath test for oro-cecal transit time, demonstrating the principles applied in ¹³C-labeled substrate studies. nih.gov
Evolution of Tracer Methodologies Incorporating Carbon-13 Labeled Disaccharides
The use of tracer methodologies in metabolic research has evolved significantly over the past century. Early studies relied heavily on radioactive isotopes, which, while effective, posed safety concerns that limited their application in humans. nih.gov The development and refinement of analytical instruments, particularly isotope ratio mass spectrometry (IRMS), paved the way for the widespread adoption of safe, stable isotopes like Carbon-13. humankinetics.com
The conceptual framework for using non-digestible carbohydrates to measure gut transit time was first established with the lactulose hydrogen breath test (LHBT). bohrium.com This test measures the rise in exhaled hydrogen gas produced by colonic fermentation. bohrium.comclinicaltrials.gov While foundational, the LHBT can be influenced by various factors. The introduction of Carbon-13 labeled substrates, including disaccharides like lactulose, represented a significant advancement. The ¹³C breath test offers a complementary and often more precise endpoint by directly tracing the carbon backbone of the ingested substrate. nih.gov
Methodologies have continued to advance beyond simple transit measurements. Researchers now utilize ¹³C-labeled carbohydrates to investigate the complex dynamics of carbohydrate metabolism, including the rates of exogenous carbohydrate oxidation during exercise. humankinetics.com Techniques have been developed that use naturally ¹³C-enriched foods (from plants using C4 photosynthesis) or synthetically enriched tracers to quantify how the body utilizes different carbohydrate sources. humankinetics.comnih.gov The combination of stable isotope tracing with metabolomics now allows for direct observation of how nutrients like glucose are allocated to various metabolic pathways, including their incorporation into complex molecules like cell-membrane glycans. nih.govbiorxiv.org This evolution from simple transit time measurement to detailed metabolic flux analysis highlights the expanding power and sophistication of tracer methodologies using ¹³C-labeled compounds.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Lactulose |
| Carbon-13 |
| Carbon-14 |
| Carbon Dioxide |
| Fructose |
| Galactose |
| Nitrogen-15 |
| Oxygen-18 |
| Deuterium |
| Hydrogen |
| Lactic Acid |
| Acetic Acid |
| Formic Acid |
| ¹³C-Acetate |
Properties
Molecular Formula |
¹³C₁₂H₂₂O₁₁ |
|---|---|
Molecular Weight |
354.2 |
Synonyms |
4-O-β-D-Galactopyranosyl-D-fructofuranose-13C12; Cephulac-13C12; Cholac-13C12; Chronulac-13C12; Constilac-13C12; Constulose-13C12; Duphalac-13C12; Enulose-13C12; |
Origin of Product |
United States |
Synthesis and Isotopic Characterization of Lactulose 13c12 for Research Purity
Principles of Carbon-13 Isotopic Labeling in Carbohydrate Synthesis
Isotopic labeling involves the replacement of an atom in a molecule with its isotope. In the case of Lactulose-¹³C₁₂, all twelve carbon atoms (¹²C) are replaced with their heavier, stable isotope, carbon-13 (¹³C). alfa-chemistry.com This substitution does not alter the chemical properties of the molecule, allowing it to behave identically to its unlabeled counterpart in biological and chemical processes. The key difference lies in its mass, which can be precisely detected by mass spectrometry, enabling researchers to trace the molecule through complex systems. waters.comphysiology.org
There are several strategies for introducing stable isotopes into carbohydrates:
Chemical Synthesis: This involves building the carbohydrate from smaller, isotopically labeled precursors. alfa-chemistry.com For disaccharides like lactulose (B1674317), this can be a complex, multi-step process.
Enzymatic Synthesis: This method utilizes enzymes to construct the labeled carbohydrate from labeled monosaccharide units. alfa-chemistry.com Enzymatic approaches often offer high specificity and yield. alfa-chemistry.com
Metabolic Labeling: In this approach, organisms or cell cultures are supplied with a ¹³C-labeled precursor, such as ¹³C-glucose, which they then use to synthesize the target carbohydrate. nih.gov
Uniform labeling, where all carbon atoms are replaced with ¹³C, provides the most distinct mass shift, making it highly valuable for tracer studies and as an internal standard in quantitative analysis.
Production Methods for Uniformly Labeled Lactulose-¹³C₁₂
The industrial synthesis of lactulose typically involves the isomerization of lactose (B1674315) under alkaline conditions or through enzymatic processes. researchgate.net For the production of uniformly labeled Lactulose-¹³C₁₂, a common starting material is uniformly labeled lactose ([UL-¹³C₁₂]lactose).
One established method for the synthesis of lactulose from lactose is the Lobry de Bruyn-Alberda van Ekenstein transformation, which occurs in an alkaline environment. This chemical isomerization can be adapted for the production of Labeled Lactulose-¹³C₁₂ from [UL-¹³C₁₂]lactose.
Enzymatic synthesis offers a more controlled and specific alternative. Glycosidases or glycosyltransferases can be employed to synthesize lactulose from its constituent monosaccharides, galactose and fructose (B13574). researchgate.net To produce Lactulose-¹³C₁₂, uniformly labeled [UL-¹³C₆]galactose and [UL-¹³C₆]fructose would be used as substrates.
Assessment of Isotopic Enrichment and Purity in Research-Grade Lactulose-¹³C₁₂
Ensuring the high isotopic enrichment and chemical purity of Lactulose-¹³C₁₂ is paramount for its use in research. avantiresearch.comalmacgroup.com Several analytical techniques are employed to verify these parameters.
Isotopic Enrichment: This refers to the percentage of molecules in which all carbon atoms are ¹³C. Mass spectrometry (MS) is the primary tool for this assessment. almacgroup.comresearchgate.net High-resolution mass spectrometry can distinguish between the fully labeled compound and any partially labeled or unlabeled species. almacgroup.comresearchgate.net The goal is to achieve an isotopic purity of 98% or higher for research-grade material. sigmaaldrich.com
Chemical Purity: This ensures that the sample is free from other chemical contaminants. Techniques used to assess chemical purity include:
High-Performance Liquid Chromatography (HPLC): This technique separates the target compound from any impurities, allowing for their quantification. waters.commdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the identity of the lactulose molecule and revealing the presence of any structural isomers or other impurities. nih.gov
The combination of these methods provides a comprehensive characterization of the final product, guaranteeing its suitability for sensitive research applications.
Isotopic Mass Shift Analysis in Labeled Disaccharides
The fundamental principle behind the use of isotopically labeled compounds in mass spectrometry is the predictable shift in mass-to-charge ratio (m/z). physiology.orgnih.gov For Lactulose-¹³C₁₂, the replacement of twelve ¹²C atoms with ¹²C atoms results in a mass increase of 12 Daltons compared to the unlabeled molecule. sigmaaldrich.com
This distinct mass shift allows for:
Clear Differentiation: The labeled standard can be easily distinguished from its endogenous, unlabeled counterpart in a biological sample. waters.com
Accurate Quantification: By adding a known amount of the labeled internal standard to a sample, the concentration of the unlabeled analyte can be precisely determined through ratiometric analysis of the mass spectrometer signals. waters.comphysiology.org This method corrects for variations in sample preparation and instrument response.
The following table illustrates the theoretical mass differences between unlabeled and uniformly ¹³C-labeled lactulose.
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| Lactulose | C₁₂H₂₂O₁₁ | 342.1162 |
| Lactulose-¹³C₁₂ | ¹³C₁₂H₂₂O₁₁ | 354.1565 |
This table presents theoretical monoisotopic masses.
Advanced mass spectrometry techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are used to analyze the isotopic distribution and quantify both the labeled and unlabeled forms of the disaccharide with high sensitivity and specificity. researchgate.netnih.govresearchgate.net
Advanced Analytical Methodologies for Lactulose 13c12 Quantification
Chromatographic Separation Techniques
Chromatographic separation is a fundamental step in the analysis of Lactulose-¹³C₁₂, ensuring it is isolated from other sugars and matrix components before detection. The choice of technique depends on the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC) Platforms
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of sugars like lactulose (B1674317). mdpi.comnih.gov For Lactulose-¹³C₁₂, HPLC methods often employ specialized columns to achieve effective separation from its unlabeled counterpart and other structurally similar carbohydrates. scispace.comchromatographyonline.com Amino-bonded silica-phase or polymer-based columns are frequently utilized. scispace.comchromatographyonline.com The separation is typically achieved using a mobile phase consisting of a mixture of acetonitrile (B52724) and water. ijpsonline.com Detection can be accomplished through various means, including refractive index (RI) detection, however, for isotopic analysis, coupling with mass spectrometry is essential. ijpsonline.com The use of HPLC provides the necessary resolution to separate lactulose from other disaccharides, which is crucial for accurate quantification. scispace.com
Ultra-Performance Liquid Chromatography (UPLC) Systems
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. mdpi.comresearchgate.net UPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which leads to more efficient separation. researchgate.netsemanticscholar.org For Lactulose-¹³C₁₂ analysis, UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS), a combination that provides high selectivity and sensitivity. mdpi.comresearchgate.net Ethylene bridged hybrid (BEH) amide columns are particularly effective for the separation of polar compounds like sugars. researchgate.netsemanticscholar.org A common mobile phase involves a gradient of acetonitrile and water with a modifier like ammonium (B1175870) formate. researchgate.netsemanticscholar.org This methodology allows for the efficient separation of lactulose and its isotopologues in complex biological matrices, such as urine, in as little as five minutes. mdpi.comresearchgate.net
Hydrophilic Interaction Liquid Chromatography (HILIC) Applications
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is well-suited for the separation of highly polar compounds like sugars. nih.govoup.com In HILIC, a polar stationary phase is used with a mobile phase that has a high concentration of a less polar organic solvent, like acetonitrile, and a smaller amount of a polar solvent, like water. princeton.eduacs.org This technique is effective for retaining and separating carbohydrates, including Lactulose-¹³C₁₂. nih.govresearchgate.net HILIC columns, such as those with zwitterionic or amino-based stationary phases, can resolve isomers and isotopologues that are challenging to separate with other methods. chromatographyonline.comnih.govoup.com The application of HILIC in conjunction with mass spectrometry has been shown to improve sensitivity and provide a robust tool for the analysis of isotopically labeled glycans. chemrxiv.org
Gas Chromatography (GC) for Derivatized Samples
Gas Chromatography (GC) can be used for the analysis of sugars, but it requires a derivatization step to make the non-volatile carbohydrates suitable for GC analysis. psu.eduresearchgate.net This process modifies the analyte to increase its volatility. researchgate.net For lactulose and its labeled forms, derivatization is typically achieved through oximation followed by silylation. psu.eduresearchgate.net The resulting trimethylsilyl (B98337) (TMS) derivatives are volatile and can be separated on a capillary GC column. psu.edu While effective, the need for derivatization adds a step to the sample preparation process. researchgate.net GC coupled with mass spectrometry (GC-MS) allows for the sensitive detection and quantification of the derivatized Lactulose-¹³C₁₂. researchgate.netcore.ac.uk
Mass Spectrometry Detection and Quantification
Mass spectrometry (MS) is the definitive detection method for quantifying Lactulose-¹³C₁₂, providing unparalleled specificity and sensitivity. It allows for the differentiation of the labeled compound from the endogenous, unlabeled lactulose based on their mass-to-charge ratio.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Principles
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful analytical technique used for the highly selective and reproducible quantification of compounds like Lactulose-¹³C₁₂ in complex mixtures. mdpi.comresearchgate.net The process begins with electrospray ionization, which gently transfers the analyte ions from the liquid phase into the gas phase without significant fragmentation.
In the context of Lactulose-¹³C₁₂ analysis, the sample is introduced into the ESI source, where a high voltage is applied, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then guided into the mass spectrometer.
Tandem mass spectrometry (MS/MS) involves two stages of mass analysis. In the first stage (Q1), the precursor ion corresponding to Lactulose-¹³C₁₂ is selected. This ion is then fragmented in a collision cell (q2) through collision-induced dissociation. In the final stage (Q3), a specific product ion resulting from the fragmentation is selected and detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional specificity, as it requires the analyte to meet two mass-based criteria (precursor ion mass and product ion mass). researchgate.net
The use of Lactulose-¹³C₁₂ as an internal standard is crucial for accurate quantification. mdpi.comsemanticscholar.org Since the stable isotope-labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency and fragmentation behavior. semanticscholar.org By monitoring the specific mass transitions for both Lactulose-¹³C₁₂ and unlabeled lactulose, any variations during sample preparation or analysis can be corrected, leading to highly accurate and precise results. nih.gov
Table 1: Example Mass Spectrometry Parameters for Lactulose-¹³C₁₂ Analysis
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Lactulose | 341.0 | 160.7 |
| Lactulose-¹³C₁₂ | 353.0 | 104.8 |
This table presents example mass transitions and is for illustrative purposes. Actual values may vary based on the specific instrument and method. nih.gov
Table 2: Research Findings on UPLC-MS/MS Method Validation
| Parameter | Result for Lactulose |
| Limit of Quantification | 2.5 µg/mL |
| Linearity Range | up to 1000 µg/mL |
| Within-run Precision (CV%) | 0.7% to 2.9% |
| Between-run Precision (CV%) | 1.9% to 4.7% |
| Recovery | > 90.2% |
Data adapted from a study validating a UPLC-MS/MS method for urinary lactulose and mannitol (B672). researchgate.net
Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM) Optimization
Selected Reaction Monitoring (SRM) is a targeted mass spectrometry technique that provides high sensitivity and specificity for quantifying specific molecules, such as lactulose, within complex biological matrices. nih.gov The optimization of SRM parameters is a critical step in developing a robust analytical method. This involves the careful selection of precursor and product ion pairs, known as transitions, that are unique to the analyte of interest. nih.gov For Lactulose-¹³C₁₂, specific transitions are monitored to distinguish it from its unlabeled counterpart and other interfering substances. nih.govresearchgate.net The cone voltage and collision energy are key instrument parameters that are optimized to maximize the signal intensity of the selected transitions. researchgate.netskyline.ms This optimization is typically performed by direct infusion of a standard solution of Lactulose-¹³C₁₂ into the mass spectrometer. researchgate.net
In one study, the optimized SRM transition for Lactulose-¹³C₁₂ was m/z 353.0 -> 104.8. nih.gov A second transition can also be monitored to confirm the identity of the analyte. nih.govplos.org The use of ultra-performance liquid chromatography (UPLC) coupled with SRM provides efficient separation of lactulose from other sugars, such as mannitol, in a short analysis time. mdpi.com
Parallel Reaction Monitoring (PRM) is an alternative targeted approach that offers enhanced specificity compared to SRM. nih.gov While SRM monitors a predefined set of product ions, PRM monitors all product ions of a selected precursor ion in parallel using a high-resolution mass analyzer. nih.govfrontiersin.orgcreative-proteomics.com This eliminates the need for extensive optimization of individual transitions and provides a more comprehensive fragmentation pattern, which aids in confident peptide or small molecule identification. nih.govnih.gov Like SRM, PRM requires the selection of target peptides or molecules, but the parallel detection of all fragment ions adds a layer of confirmation to the analysis. nih.gov In the context of Lactulose-¹³C₁₂, a PRM method would involve isolating the ¹³C-labeled precursor ion and acquiring a full MS2 spectrum of its fragments. researchgate.net
Isotope Ratio Mass Spectrometry (IRMS) for Carbon Isotope Abundance
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to measure the relative abundance of stable isotopes in a sample with very high precision. chromatographyonline.comwikipedia.orgresearchgate.net It is the gold standard for determining the ¹³C/¹²C ratio. nih.gov In the context of Lactulose-¹³C₁₂, IRMS can be used to determine the enrichment of ¹³C in the molecule. The sample is typically combusted to convert the carbon into CO₂ gas, which is then introduced into the mass spectrometer. oiv.int The instrument measures the ratios of the different isotopologues of CO₂ (e.g., ¹³CO₂ vs. ¹²CO₂), from which the ¹³C abundance of the original sample can be calculated. chromatographyonline.comoiv.int
The results are often expressed in the "delta" notation (δ¹³C), which compares the isotope ratio of the sample to that of an international standard, such as Vienna Pee Dee Belemnite (VPDB). wikipedia.org IRMS instruments are designed to achieve high precision, often with internal accuracies of 0.05‰ or better. oiv.int This high level of precision is crucial for applications that require accurate determination of isotope enrichment.
Quantification Using Stable Isotope Internal Standards (e.g., Lactulose-¹³C₁₂ as IS)
The use of stable isotope-labeled internal standards (IS) is considered the most reliable method for accurate quantification in mass spectrometry-based assays. mdpi.com Lactulose-¹³C₁₂ serves as an ideal internal standard for the quantification of unlabeled lactulose. Because it has the same chemical and physical properties as the analyte, it co-elutes during chromatography and experiences similar ionization and fragmentation efficiencies in the mass spectrometer. mdpi.com This co-behavior effectively corrects for variations in sample preparation, injection volume, and instrument response. mdpi.com
In practice, a known amount of Lactulose-¹³C₁₂ is added to the sample before analysis. mdpi.comnih.gov The ratio of the peak area of the analyte (lactulose) to the peak area of the internal standard (Lactulose-¹³C₁₂) is then used to construct a calibration curve and determine the concentration of the analyte in the sample. mdpi.comnih.gov This approach significantly improves the accuracy and precision of the quantification. mdpi.com For instance, the use of Lactulose-¹³C₁₂ as an internal standard in a UPLC-MS/MS method for urinary lactulose and mannitol resulted in a real improvement in accuracy and reproducibility. mdpi.com
Method Validation and Performance Metrics
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. This involves evaluating several key performance characteristics.
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. biopharminternational.com These parameters are crucial for determining the sensitivity of the method.
For lactulose analysis using UPLC-MS/MS with Lactulose-¹³C₁₂ as an internal standard, the LOD has been reported to be 0.5 µg/mL. mdpi.com The LOQ for the same method was determined to be 2.5 µg/mL. mdpi.com Another study using a different HPLC-based method reported an LOD of 0.013 mg/ml and an LOQ of 0.028 mg/ml for lactulose. researchgate.net The determination of LOD and LOQ often involves analyzing serially diluted solutions of the analyte and is typically defined based on the signal-to-noise ratio or the standard deviation of the response. mdpi.comresearchgate.net
Linearity and Calibration Curve Establishment
Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. spectroscopyonline.com A calibration curve is established by plotting the response (e.g., peak area ratio of analyte to internal standard) against a series of known concentrations of the analyte. mdpi.comnih.gov
For the quantification of lactulose using Lactulose-¹³C₁₂ as an internal standard, excellent linearity has been demonstrated. In one UPLC-MS/MS method, the assay was linear up to 1000 µg/mL for lactulose, with a correlation coefficient (r) of 0.999. mdpi.com Another study reported a linear range of 10 to 4000 µg/mL for lactulose with a correlation coefficient (r) greater than 0.999. nih.govplos.org The equation for the calibration curve for lactulose using Lactulose-¹³C₁₂ as an internal standard has been reported as Y = -0.007 + 0.019X (in solvent) and Y = -0.029 + 0.018X (in urinary matrix), where Y is the ratio of the lactulose peak area to the Lactulose-¹³C₁₂ peak area and X is the nominal concentration. mdpi.com
Table 1: Linearity of Lactulose Quantification Use the slider to view the full table.
| Analytical Method | Linear Range (µg/mL) | Correlation Coefficient (r) | Reference |
|---|---|---|---|
| UPLC-MS/MS | Up to 1000 | 0.999 | mdpi.com |
| LC-MS/MS | 10 - 4000 | >0.999 | nih.govplos.org |
Precision and Accuracy Assessment (Within-run and Between-run)
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the coefficient of variation (CV). Accuracy refers to the closeness of the measured value to the true value.
A UPLC-MS/MS method for lactulose quantification using Lactulose-¹³C₁₂ as an internal standard demonstrated excellent precision and accuracy. mdpi.com The within-run precision (repeatability) ranged from 0.7% to 2.9% (CV), and the within-run accuracy ranged from 97.2% to 101.2%. mdpi.comresearchgate.net The between-run precision (intermediate precision) ranged from 1.9% to 4.7% (CV), and the between-run accuracy ranged from 94.8% to 97.5%. mdpi.comresearchgate.net These results indicate that the method is highly reproducible and provides accurate measurements.
Table 2: Precision and Accuracy Data for Lactulose Quantification Use the slider to view the full table.
| Parameter | Concentration (µg/mL) | Within-run Precision (CV%) | Within-run Accuracy (%) | Between-run Precision (CV%) | Between-run Accuracy (%) | Reference |
|---|---|---|---|---|---|---|
| Lactulose | 5 | 2.9 | 97.6 | 4.1 | 94.8 | mdpi.comresearchgate.net |
| Lactulose | 50 | 0.7 | 101.2 | 1.9 | 97.5 | mdpi.comresearchgate.net |
Recovery and Matrix Effects Evaluation
In quantitative analysis, particularly using mass spectrometry, the evaluation of recovery and matrix effects is crucial for ensuring the accuracy and reliability of the results. Recovery refers to the efficiency of the analytical process in extracting the analyte from the sample matrix, while matrix effects are the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the sample matrix. Stable isotope-labeled internal standards, such as Lactulose-13C12, are the gold standard for mitigating these effects, as they co-elute with the unlabeled analyte and experience similar recovery losses and matrix effects.
A study by Gervasoni et al. (2018) detailed the validation of an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the determination of urinary lactulose and mannitol, where this compound was employed as the internal standard for lactulose. mdpi.com This study provides valuable insights into the recovery and matrix effects encountered during the analysis of lactulose in a complex biological matrix like urine. The use of an isotopic internal standard is considered the most reliable approach for ensuring accuracy and reproducibility in such assays. mdpi.com
The evaluation of matrix effects is typically performed by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution at the same concentration. The recovery is determined by comparing the analyte's response in a pre-extraction spiked sample to the post-extraction spiked sample.
In the aforementioned UPLC-MS/MS method, the recovery for lactulose was reported to be greater than 90.2%, and the matrix effect was less than 15%. mdpi.comresearchgate.net These findings indicate that the sample preparation and analytical method are highly efficient and that the influence of the urinary matrix on the quantification of lactulose is minimal and well-controlled.
Table 1: Recovery and Matrix Effect Data for Lactulose Analysis using UPLC-MS/MS with this compound as an Internal Standard
| Parameter | Reported Value | Significance |
|---|---|---|
| Recovery | > 90.2% | Indicates high efficiency of the extraction procedure in isolating lactulose from the urine matrix. mdpi.comresearchgate.net |
| Matrix Effect | < 15% | Demonstrates minimal signal suppression or enhancement from urine components, ensuring accurate quantification. mdpi.comresearchgate.net |
Sample Preparation Strategies for Isotopic Analysis
Effective sample preparation is a critical step in the analytical workflow for this compound quantification. The primary goals are to remove interfering substances from the sample matrix, concentrate the analyte, and present it in a form suitable for the analytical instrument.
For the analysis of this compound in biological fluids like urine, a purification step is often necessary to remove salts, proteins, and other endogenous compounds that can interfere with the analysis. Dispersive solid-phase extraction (d-SPE) is a sample preparation technique that has been effectively used for the purification of sugars from urine samples. bmj.com
d-SPE is a variation of solid-phase extraction where the sorbent is dispersed directly into the sample solution. mdpi.com This increases the surface area for interaction and allows for a rapid and efficient cleanup. The mixture is then centrifuged to separate the sorbent with the retained interferences from the supernatant containing the analyte of interest.
In a modern analytical procedure for the determination of lactulose, mannitol, and sucrose (B13894) in human urine, d-SPE with Amberlite MB150 resin was used for sample purification. bmj.com This method proved to be rapid, simple, and sensitive for the analysis of these sugar derivatives. bmj.com The use of d-SPE is advantageous as it requires smaller volumes of solvents and is less time-consuming compared to traditional solid-phase extraction methods. mdpi.com For the analysis of this compound, a similar d-SPE protocol would be directly applicable, as its chemical properties are identical to unlabeled lactulose.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, sugars like this compound are non-volatile due to their multiple polar hydroxyl groups. Therefore, a derivatization step is essential to convert them into volatile derivatives suitable for GC-MS analysis. researchgate.net
The most common derivatization procedure for sugars is a two-step process involving oximation followed by silylation. researchgate.net
Oximation: This initial step is crucial for reducing sugars, which can exist in multiple anomeric forms in solution, leading to multiple peaks in the chromatogram. The sugar is reacted with an oximation reagent, such as methoxyamine hydrochloride, to convert the aldehyde or ketone group into an oxime. gcms.cz This reaction stabilizes the sugar in a single form, simplifying the resulting chromatogram.
Silylation: Following oximation, the hydroxyl groups of the sugar are converted to trimethylsilyl (TMS) ethers by reacting with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.comthermofisher.com This step replaces the polar hydrogen atoms of the hydroxyl groups with nonpolar TMS groups, which significantly increases the volatility and thermal stability of the molecule. sigmaaldrich.com
The resulting derivatized this compound can then be readily analyzed by GC-MS, where it will exhibit characteristic retention times and fragmentation patterns in the mass spectrum, allowing for its specific detection and quantification. mdpi.com
Applications of Lactulose 13c12 in Mechanistic and Model System Research
Research on Gastrointestinal Barrier Function and Permeability in Model Systems
The integrity of the gastrointestinal barrier is crucial for maintaining health, and its dysfunction is implicated in a wide range of diseases. Lactulose-¹³C₁₂, in conjunction with other sugar probes, provides a precise method for assessing this barrier's permeability.
Theoretical Basis of Dual-Sugar Permeability Assays in Research
Dual-sugar permeability assays are founded on the principle of differential absorption of two non-metabolizable sugar probes. nih.govmdpi.com A smaller monosaccharide, like mannitol (B672) or rhamnose, is readily absorbed through the transcellular pathway (across the cells) of the healthy intestinal mucosa. mdpi.com In contrast, a larger disaccharide, such as lactulose (B1674317), is only minimally absorbed, primarily through the paracellular pathway (between the cells). mdpi.com
An increase in the urinary ratio of the larger sugar to the smaller sugar (e.g., lactulose/mannitol or lactulose/rhamnose ratio) indicates a loss of intestinal barrier function, as it reflects increased paracellular permeability. springermedizin.deresearchgate.net The use of ¹³C-labeled lactulose (Lactulose-¹³C₁₂) and other isotopically labeled sugars allows for highly sensitive and specific detection using mass spectrometry, eliminating the need for radioactive tracers. mdpi.comspringermedizin.deresearchgate.net This method provides a non-invasive tool to evaluate intestinal barrier dysfunction in various conditions. nih.gov
Application in In Vitro Intestinal Cell Models (e.g., Caco-2 cells for permeability assays)
The Caco-2 cell line, a human colon adenocarcinoma cell line, is a widely used in vitro model for studying intestinal drug transport and permeability. eurofinsdiscovery.comnih.gov When cultured, these cells differentiate to form a monolayer with tight junctions, mimicking the epithelial barrier of the small intestine. eurofinsdiscovery.comnih.gov
In these models, Lactulose-¹³C₁₂ can be applied to the apical (luminal) side of the Caco-2 monolayer. nih.gov Researchers then measure its transport to the basolateral (blood) side. Increased permeability of Lactulose-¹³C₁₂ across the monolayer, often induced by toxins or inflammatory agents, signifies a disruption of the tight junctions. lboro.ac.ukresearchgate.net This system allows for the controlled investigation of factors that affect intestinal barrier integrity and the screening of therapeutic compounds that may protect or restore barrier function. researchgate.net The use of Lactulose-¹³C₁₂ in conjunction with liquid chromatography-mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for quantifying its transport. nih.gov
Studies in Pre-clinical Animal Models (e.g., mice, rats, piglets, cats, dogs)
Pre-clinical animal models are indispensable for studying complex physiological processes in a whole-organism context. Lactulose-¹³C₁₂ is utilized in these models to assess intestinal permeability and its modulation by various factors.
Dual-sugar assays employing Lactulose-¹³C₁₂ are used in various animal models to evaluate intestinal integrity. springermedizin.defrontiersin.org For instance, studies in rodents have used this method to investigate the effects of disease states or interventions on gut barrier function. ulisboa.pt The urinary excretion ratio of Lactulose-¹³C₁₂ to a co-administered monosaccharide provides a quantitative measure of intestinal permeability. springermedizin.de
Absorption kinetics can also be studied by measuring the plasma concentrations of Lactulose-¹³C₁₂ over time after oral administration. researchgate.net This provides insights into the rate and extent of its absorption, which can be altered in conditions affecting gastrointestinal health. The development of sensitive LC-MS/MS methods allows for the accurate quantification of Lactulose-¹³C₁₂ in biological matrices like plasma and urine. mdpi.comresearchgate.net
Table 1: Application of Lactulose-¹³C₁₂ in Animal Models for Intestinal Permeability
| Animal Model | Application | Key Findings |
| Mice | Investigating the impact of diet on gut microbiota and intestinal health. news-medical.netnih.gov | Lactulose administration can modulate the gut microbiota composition, increasing beneficial bacteria like Bifidobacteriaceae and Lactobacillaceae. nih.govphytopharmajournal.com |
| Rats | Studying the effects of interventions on intestinal permeability and mineral absorption. frontiersin.orgnih.gov | Lactulose has been shown to stimulate the absorption of calcium and magnesium from the gut. frontiersin.orgnih.gov |
| Cats | Developing methods to test small intestinal permeability and absorptive capacity. researchgate.net | A method using a solution of lactulose, rhamnose, xylose, and 3-O-methylglucose has been developed to assess intestinal function. researchgate.net |
The gut microbiota plays a critical role in maintaining intestinal homeostasis. Dietary interventions can significantly alter the composition and function of the gut microbiome, which in turn can affect intestinal barrier function. Lactulose, as a prebiotic, is known to modulate the gut microbiota. frontiersin.orgphytopharmajournal.com
Studies in mice have shown that lactulose intervention can increase the abundance of beneficial bacteria, such as Bifidobacteriaceae and Lactobacillaceae, while decreasing potentially harmful bacteria. nih.govphytopharmajournal.com These changes in the microbiota are often associated with improvements in gut health. nih.gov Research has also explored how lactulose and other non-digestible carbohydrates can influence food addiction-related behaviors in mice by modulating the gut microbiome. news-medical.net
Research on Carbohydrate Metabolism and Microbial Fermentation
Lactulose is not absorbed in the human small intestine and reaches the colon intact, where it is fermented by the resident microbiota. nih.gov This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as acetate (B1210297), propionate, and butyrate (B1204436), which have numerous beneficial effects on host health. frontiersin.org
In vitro fermentation models and studies in animals have been instrumental in understanding the metabolic fate of lactulose and its impact on microbial communities. nih.govnih.gov Research has shown that lactulose fermentation can lead to an increase in the production of total SCFAs. nih.gov Furthermore, specific bacterial genera, such as Bifidobacterium and Lactobacillus, are known to be stimulated by lactulose. phytopharmajournal.com While these bacteria primarily produce acetate and lactate, cross-feeding interactions within the microbial community can lead to an increase in butyrate production by other bacteria. frontiersin.org The study of carbohydrate metabolism extends to various microorganisms and fermentation processes, highlighting the breakdown of complex carbohydrates into simpler sugars. frontiersin.orgmdpi.comnih.gov
Tracing the Fate of Exogenous Carbohydrates in Non-Human Biological Systems
The use of isotopically labeled compounds like Lactulose-13C12 provides a powerful method for tracing the metabolic journey of exogenous carbohydrates that escape small intestinal digestion. In non-human biological systems, such as rodent and porcine models, this tracer allows researchers to follow the carbon atoms from the lactulose molecule as they are processed by the gut microbiota and absorbed by the host.
Studies in conventional animal models have demonstrated that after oral administration, this compound transits to the colon largely intact. nih.gov There, it serves as a fermentation substrate for the resident microbiota. The labeled carbon atoms can then be detected in various downstream metabolites, providing a clear picture of the carbohydrate's fate. For instance, in studies with laboratory rats, the administration of lactulose has been shown to increase the excretion of nitrogenous material in the feces, an effect mediated by the gut flora as it was not observed in germ-free rats. nih.gov This indicates that the carbohydrate backbone of lactulose is utilized by bacteria, which in turn incorporate the carbon into their own biomass.
Furthermore, the analysis of tissues and biofluids for 13C enrichment reveals the extent to which the carbon from this compound is absorbed and integrated into the host's metabolic pools. This allows for a quantitative assessment of the contribution of this non-digestible carbohydrate to the host's carbon economy.
Investigation of Colonic Fermentation Products and Short-Chain Fatty Acid (SCFA) Production
A primary application of this compound is in the detailed investigation of colonic fermentation and the production of short-chain fatty acids (SCFAs). frontiersin.orgphytopharmajournal.com As the gut microbiota ferment lactulose, they produce SCFAs such as acetate, propionate, and butyrate. frontiersin.org When this compound is used as the substrate, the resulting SCFAs become labeled with 13C, allowing for their direct attribution to lactulose fermentation.
This technique enables researchers to quantify the production rates of specific SCFAs derived from lactulose. In-vitro models of the human large intestine have shown that lactulose administration leads to a significant increase in total SCFAs, with acetate being the most abundantly produced. phytopharmajournal.com The use of a 13C-labeled substrate in such systems would allow for precise measurement of the amount of each SCFA produced directly from the lactulose.
The ability to trace the 13C label from lactulose to SCFAs provides a more accurate picture of fermentation dynamics compared to simply measuring total SCFA concentrations, which can be influenced by other dietary components and endogenous sources.
Table 1: Research Findings on Lactulose Fermentation and SCFA Production
| Research Model | Key Findings | Reference |
|---|---|---|
| In-vitro model of human large intestine | Lactulose at 2g/day increased acetate production, while 3g/day or more was needed to increase butyrate. | phytopharmajournal.com |
| C57BL/6J mice | Lactulose administration enhanced the growth of Bifidobacteriaceae and Lactobacillaceae and increased SCFA concentrations. | phytopharmajournal.com |
| In-vitro fermentation with postmenopausal microbiota | Lactulose led to a significant reduction in butyrate production. | frontiersin.org |
Elucidation of Host-Microbiota Interactions Through Isotopic Flux Analysis
This compound is a key tool for dissecting the complex metabolic interplay between the host and its gut microbiota. frontiersin.org Isotopic flux analysis, using tracers like this compound, allows for the quantification of metabolic exchange rates between these two entities. The 13C label from lactulose can be tracked as it is incorporated into microbial metabolites, which are then absorbed by the host and enter various metabolic pathways.
This approach helps to understand how the fermentation of a specific prebiotic influences the host's metabolism. For example, the 13C-labeled SCFAs produced from this compound can be traced into the host's circulation and their subsequent utilization by different tissues can be monitored. This provides insights into the systemic effects of gut microbial metabolism of dietary carbohydrates.
Metabolic Pathways and Enzymes Involved in Lactulose Biotransformation in Gut Microbiota
The biotransformation of lactulose in the gut is carried out by specific enzymes produced by certain members of the microbiota. researchgate.netchemicalbook.com Lactulose, being a disaccharide composed of galactose and fructose (B13574), is first hydrolyzed by microbial β-galactosidases into its constituent monosaccharides. chemicalbook.com These monosaccharides then enter the central metabolic pathways of the bacteria, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway.
The use of this compound can help to elucidate these pathways in more detail. By analyzing the distribution of the 13C label in various intracellular metabolites of the bacteria, researchers can map the flow of carbon through different metabolic routes. This can help to identify the key enzymes and pathways involved in lactulose metabolism by specific bacterial species.
For example, studies have shown that Bifidobacterium and Lactobacillus species are proficient in fermenting lactulose. researchgate.net Using this compound in combination with metabolomic and proteomic analyses of these bacteria could provide a comprehensive understanding of the enzymatic machinery they employ to utilize this prebiotic.
Tracer Kinetic Studies and Metabolic Flux Analysis in Research Models
The application of this compound extends to sophisticated tracer kinetic studies and metabolic flux analysis, providing quantitative data on the dynamics of carbohydrate metabolism in various research models.
Principles of Stable Isotope Tracer Dilution and Turnover Rate Determination
Stable isotope tracer dilution is a fundamental technique used to measure the rate of appearance (Ra) or turnover of a substance in a biological system. nih.govprofil.com The principle involves introducing a known amount of an isotopically labeled tracer, such as this compound, into the system and then measuring the extent to which the tracer is diluted by the unlabeled, endogenous form of the substance (the tracee). nih.govcapes.gov.br
In a steady-state system, the rate of appearance of the tracee is proportional to the equilibrium dilution of the infused tracer. nih.govcapes.gov.br By measuring the isotopic enrichment of the substance in plasma or other biological samples, the turnover rate can be calculated. The use of stable isotopes like 13C is advantageous as they are non-radioactive and can be safely used in a wider range of studies. nih.gov
The turnover rate provides a dynamic measure of how quickly a substance is being produced and cleared from a particular metabolic pool. This information is crucial for understanding the kinetics of metabolic processes under different physiological and pathological conditions.
Kinetic Modeling of this compound Transport and Metabolism in Ex Vivo and In Vivo Animal Systems
Kinetic modeling combines experimental data from this compound tracer studies with mathematical models to provide a quantitative description of the transport and metabolism of lactulose. frontiersin.org In ex vivo systems, such as isolated perfused organs or tissue preparations, and in in vivo animal models, this approach allows for the estimation of key kinetic parameters.
For example, by measuring the appearance of 13C-labeled SCFAs in the portal vein of an animal model after administration of this compound, researchers can model the rate of colonic fermentation and subsequent absorption of the fermentation products. frontiersin.org These models can incorporate various physiological compartments, such as the gut lumen, the intestinal mucosa, and the portal circulation, to provide a detailed picture of the metabolic fate of lactulose.
These kinetic models are essential for understanding how factors such as diet, host genetics, and the composition of the gut microbiota can influence the metabolism of non-digestible carbohydrates and their impact on host physiology.
Integration with Metabolomics and Proteomics for Systems-Level Understanding in Research Models
The use of stable isotope-labeled compounds like this compound is pivotal in advancing a systems-level understanding of biological processes within research models. By integrating data from this compound studies with high-throughput "omics" technologies such as metabolomics and proteomics, researchers can construct a more comprehensive picture of the interplay between diet, gut microbiota, and host metabolism. nih.govresearchgate.net This integrated approach allows for the elucidation of complex biological mechanisms that would be difficult to uncover using a single methodology. frontiersin.org
Metabolomics, the large-scale study of small molecules or metabolites, and proteomics, the study of proteins, provide a functional readout of the physiological state of an organism. revespcardiol.orgmdpi.com When a research model is administered this compound, the labeled carbon atoms can be traced as they are incorporated into various metabolic pathways. This allows for the precise tracking of the fate of lactulose and its fermentation products.
The synergy between these technologies is particularly powerful. Proteomics can identify changes in the expression of enzymes and transporters involved in metabolic pathways, while metabolomics quantifies the resulting changes in metabolite concentrations. researchgate.net this compound adds another layer of information by revealing the flux through these pathways. For example, a proteomics study might show an upregulation of enzymes involved in short-chain fatty acid (SCFA) metabolism in response to lactulose administration. nih.gov Metabolomics could then confirm an increase in SCFA levels, and by using this compound, the specific contribution of lactulose fermentation to this SCFA pool can be quantified. This integrated approach provides a more dynamic and mechanistic understanding than any single method could alone.
The following table summarizes how integrating this compound with omics technologies can provide a systems-level view in research models:
| Technology | Information Gained | Contribution to Systems-Level Understanding |
| This compound | Traces the metabolic fate of lactulose and its fermentation products. | Quantifies the flux through specific microbial and host metabolic pathways. |
| Metabolomics | Provides a snapshot of the small molecule profile in a biological sample (e.g., tissues, feces). nih.gov | Identifies global metabolic changes in response to lactulose intervention. |
| Proteomics | Identifies and quantifies the complete set of proteins in a biological sample. revespcardiol.org | Reveals changes in the expression of enzymes, transporters, and other proteins that drive metabolic processes. |
| Integrated Approach | Connects changes in protein expression to alterations in metabolic pathways and quantifies the specific contribution of lactulose metabolism to these changes. | Elucidates the complex interactions between diet (lactulose), gut microbiota, and host physiology, providing a holistic view of the biological system. |
Advanced Breath Test Methodologies in Animal Research (e.g., 13CO2 recovery)
Advanced breath test methodologies utilizing this compound, particularly the measurement of 13CO2 recovery, are powerful non-invasive tools in animal research for studying gastrointestinal transit, carbohydrate metabolism, and gut microbial activity. karger.comcambridge.org This technique relies on the principle that when this compound is fermented by gut bacteria, the labeled carbon is released as 13CO2, which is then absorbed into the bloodstream and exhaled. nih.gov By measuring the amount and rate of 13CO2 excretion in the breath, researchers can gain insights into various physiological and pathophysiological processes. karger.com
In animal models, breath samples are typically collected using either a plastic mask for larger animals or a chamber system for smaller animals like rats and mice. karger.com The collected breath is then analyzed using techniques such as isotope ratio mass spectrometry or infrared spectroscopy to determine the ratio of 13CO2 to 12CO2. karger.comacs.org
One of the primary applications of the 13CO2 breath test with labeled substrates in animal models is the assessment of oro-cecal transit time. gla.ac.uk Since lactulose is not absorbed in the small intestine, the appearance of 13CO2 in the breath indicates its arrival in the colon and the onset of bacterial fermentation. This provides a non-invasive measure of the time it takes for a substance to travel from the mouth to the large intestine.
Furthermore, the rate and cumulative recovery of 13CO2 can provide quantitative data on the extent and kinetics of microbial fermentation. For example, studies in rats have used the 13CO2 breath test to compare the catabolism of different dietary components. cambridge.orgcambridge.org These studies have shown that the recovery of 13CO2 can differ significantly based on the form of the ingested substrate (e.g., free amino acids vs. protein-bound), reflecting differences in postprandial utilization. cambridge.org
The following table outlines key parameters measured in 13CO2 breath tests and their physiological interpretation in animal research:
| Parameter | Description | Physiological Interpretation |
| Time to Peak 13CO2 (Tmax) | The time taken to reach the maximum concentration of 13CO2 excretion. karger.com | Reflects the rate of gastric emptying and small intestinal transit. plos.org |
| Maximum Concentration (Cmax) | The peak concentration of 13CO2 in the expired air. karger.com | Indicates the maximum rate of substrate fermentation by the gut microbiota. |
| Area Under the Curve (AUC) | The total amount of 13CO2 excreted over a specific time period. karger.com | Represents the overall extent of substrate fermentation and absorption. |
| Cumulative Percent Dose Recovered (cPDR) | The percentage of the administered 13C dose recovered as 13CO2 in the breath over time. bmj.com | Provides a quantitative measure of the total amount of the substrate that has been metabolized. |
These advanced breath test methodologies have been successfully applied in various animal models, including rats, mice, dogs, and pigs, to investigate a wide range of research questions, from the effects of different diets on gut function to the impact of disease states on metabolism. karger.com The non-invasive nature of the breath test allows for repeated measurements in the same animal, making it ideal for longitudinal studies. semanticscholar.org
Future Directions and Emerging Research Avenues for Lactulose 13c12
Development of Novel Isotopic Labeling Strategies for Complex Carbohydrates
The synthesis of isotopically labeled carbohydrates, such as Lactulose-13C12, is a cornerstone for their use in metabolic research. nuvisan.com Current methods for producing stable isotope-labeled carbohydrates primarily involve chemical and enzymatic approaches. alfa-chemistry.com Chemical methods, like the cyanohydrin reduction process, have been improved to offer higher yields and simpler protocols than traditional techniques. nih.gov For instance, the synthesis of D-(6-13C)glucose has been achieved using this improved route. nih.gov Enzymatic methods are often favored for their high specificity and yield. alfa-chemistry.com
Looking ahead, the development of novel isotopic labeling strategies is crucial for expanding the research applications of complex carbohydrates. This includes creating custom-labeled carbohydrates with various stable isotopes like 2H, 13C, and 15N to meet specific research needs. The ability to introduce isotopic labels in a controlled manner allows for the creation of multiple tags that differ only in their isotopic content, enabling direct comparisons of several samples within a single mass spectral analysis. nih.gov Future strategies will likely focus on:
Site-Selective Labeling: Precisely placing isotopes at specific atomic positions within a carbohydrate molecule to probe specific metabolic pathways. alfa-chemistry.com
Multi-Isotope Labeling: Incorporating more than one type of stable isotope into a single carbohydrate molecule to simultaneously track different metabolic fates. alfa-chemistry.com
Advanced Synthesis Techniques: Exploring more efficient and cost-effective chemical and enzymatic reactions for producing a wider variety of complex labeled carbohydrates. alfa-chemistry.comnih.gov
These advancements will provide researchers with more sophisticated tools to unravel the intricate roles of carbohydrates in health and disease.
Integration of this compound Tracing with Advanced Imaging Techniques in Research
The combination of this compound as a tracer with advanced imaging modalities presents a powerful synergy for in-vivo research. While this compound is primarily known for its use in breath tests to measure oro-cecal transit time (OCTT), its potential extends far beyond this application. i-screen.com.aujnmjournal.org
The integration with imaging techniques could provide a more comprehensive understanding of gut function. For example, combining the this compound breath test with scintigraphy has been explored to improve the diagnosis of small intestinal bacterial overgrowth (SIBO). sigmaaldrich.comsigmaaldrich.com Future research could explore the integration of this compound with a variety of advanced imaging technologies:
Magnetic Resonance Imaging (MRI): MRI can provide detailed anatomical and functional information about the gastrointestinal tract. uta.edu Combining this with the metabolic data from this compound tracing could offer unprecedented insights into gut motility, permeability, and microbial metabolism in real-time.
Positron Emission Tomography (PET): PET scans, particularly with tracers like [18F]PBR146 for neuroinflammation, have been used to study conditions like hepatic encephalopathy. nih.gov While not directly imaging this compound, correlating its metabolic fate with PET findings could elucidate the gut-brain axis in various diseases.
Advanced Ultrasound: Non-contact ultrasound imaging is an emerging technology that could be used to visualize gut structures and motility without direct contact, which would be beneficial in various clinical scenarios. expresshealthcare.in
3D Modeling and Mixed Reality: Data from various imaging modalities can be used to create 3D models of the gastrointestinal tract, which can be visualized using mixed reality for enhanced pre-procedural planning and intraprocedural monitoring. viamedica.pl
This multi-modal approach, combining the metabolic information from this compound with the spatial and functional data from advanced imaging, promises to revolutionize our understanding of gastrointestinal physiology and pathophysiology.
Application in Elucidating Fundamental Mechanisms of Gut Physiology and Metabolism in Diverse Biological Models
Lactulose (B1674317) itself is known to modulate the gut microbiota and has been studied for its therapeutic effects on conditions like inflammatory bowel disease and colitis-associated tumorigenesis in mouse models. nih.govnih.gov The use of this compound in such models can provide a deeper, mechanistic understanding of these effects.
Future research using this compound in diverse biological models, from cell cultures to animal models and human studies, will be instrumental in:
Mapping Gut Microbial Metabolism: Tracing the 13C label from this compound through various metabolic pathways of the gut microbiota will help to identify key bacterial species and their metabolic functions. Studies have already shown that lactulose can alter the composition of gut microbiota, reducing pathogens and increasing beneficial bacteria. nih.govnih.gov
Investigating Host-Microbe Interactions: By tracking the labeled metabolites in the host, researchers can elucidate the complex interplay between the gut microbiota and host physiology. For instance, the metabolic effects of probiotics have been studied in humanized mice, revealing alterations in hepatic lipid metabolism and other pathways. embopress.org
Understanding Disease Pathogenesis: In models of diseases like hepatic encephalopathy, inflammatory bowel disease, and even metabolic syndrome, this compound can be used to pinpoint alterations in gut transit, permeability, and microbial metabolism that contribute to the disease state. nih.govnih.govnih.gov Studies in rats have shown that lactulose treatment can have anti-neuroinflammatory effects in chronic hepatic encephalopathy. nih.gov
The ability to trace the metabolic fate of this compound provides a dynamic view of gut function that is not achievable with static measurements alone.
Standardization and Inter-Laboratory Comparability of this compound Research Methodologies
A significant challenge in the field of gut health research is the lack of standardization in methodologies, leading to difficulties in comparing results across different laboratories. prisma.org.pemdpi.com This is particularly true for tests involving lactulose, such as the lactulose hydrogen breath test for SIBO and the lactulose/mannitol (B672) test for intestinal permeability. jnmjournal.orgprisma.org.pe
To enhance the reliability and validity of research utilizing this compound, the following steps are crucial:
Development of Standardized Protocols: Establishing internationally recognized and standardized protocols for the administration of this compound and the collection and analysis of samples (e.g., breath, urine, blood) is paramount. numberanalytics.com This includes defining the substrate dose, the timing and frequency of sample collection, and the analytical techniques used.
Use of Certified Reference Materials: The availability and use of certified reference materials for this compound will ensure consistency in the calibration of analytical instruments. numberanalytics.commdpi.com
Inter-Laboratory Comparison Studies: Regular participation in inter-laboratory comparison programs, where identical samples are analyzed by multiple labs, is essential for identifying and addressing analytical biases and improving data quality and consistency. mdpi.comnumberanalytics.comcoresta.org
Improved Analytical Methods: The development and validation of robust and high-throughput analytical methods, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), will improve the accuracy and reproducibility of this compound measurements. mdpi.com The use of labeled internal standards, like this compound itself, is recommended for the highest reliability. mdpi.com
By addressing these issues of standardization and comparability, the scientific community can build a more robust and reliable body of evidence on the utility of this compound in both research and clinical settings.
Q & A
Q. What is the role of Lactulose-13C12 as an internal standard in LC-MS/MS assays for intestinal permeability assessment?
this compound is used to correct for matrix effects and instrument variability in quantitative analyses. For example, in urinary lactulose/mannitol (L/M) ratio studies, it improves accuracy by compensating for ionization suppression/enhancement during mass spectrometry. Calibration curves are constructed using serial dilutions of this compound (2.5–160 µg/mL) alongside unlabeled lactulose, with precision validated to ≤15% CV .
Q. How should this compound solutions be prepared and stored to ensure stability in longitudinal studies?
Stock solutions (500 µg/mL) are prepared in ultrapure water and stored at −80°C. Working solutions are diluted in water/acetonitrile (20:80 v/v) to minimize degradation and stored at −20°C. Stability tests show no significant degradation over six months under these conditions .
Q. What are the critical parameters for validating an LC-MS/MS method using this compound?
Key validation steps include:
- Selectivity : Resolve this compound from endogenous lactulose using chromatographic separation (e.g., HILIC columns).
- Linearity : Achieve R² ≥ 0.99 across the calibration range (2.5–160 µg/mL).
- Recovery : Ensure 85–115% recovery in spiked biological matrices.
- Carryover : <0.1% signal in blank injections post-high-concentration samples .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound recovery rates between different LC-MS/MS platforms?
Contradictions often arise from differences in ion source conditions or column chemistries. Mitigation strategies:
Q. What experimental designs are optimal for dual assessment of intestinal permeability and microbial fermentation using this compound?
A two-phase approach is recommended:
- Phase 1 (0–5 hr) : Measure urinary this compound via LC-MS/MS to assess small intestinal permeability.
- Phase 2 (5–24 hr) : Quantify ¹³C-labeled short-chain fatty acids (SCFAs) in fecal samples to evaluate colonic fermentation. Use time-stamped sample collection and isotope dilution MS for temporal resolution .
Q. How should researchers address batch-to-batch variability in this compound-labeled internal standards?
- Quality control (QC) : Include three QC levels (low, mid, high) in each batch.
- Normalization : Apply batch correction algorithms (e.g., Combat or EigenMS) to adjust for drift.
- Inter-laboratory calibration : Participate in round-robin trials using shared reference materials .
Methodological Challenges and Solutions
Q. Why might this compound calibration curves fail linearity in complex biological matrices?
Common causes:
- Ion suppression : Caused by co-eluting metabolites; resolved by optimizing gradient elution (e.g., 0.1% formic acid in mobile phase).
- Adsorption losses : Use silanized vials and add 0.01% bovine serum albumin (BSA) to working solutions .
Q. How to optimize sample preparation for this compound in low-abundance pediatric studies?
- Solid-phase extraction (SPE) : Use mixed-mode cartridges (e.g., Oasis HLB) to enrich this compound from urine.
- Derivatization : Enhance MS sensitivity by tagging this compound with dansyl hydrazine .
Data Interpretation and Contradiction Analysis
Q. How to reconcile conflicting results in this compound-based permeability studies across cohorts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
